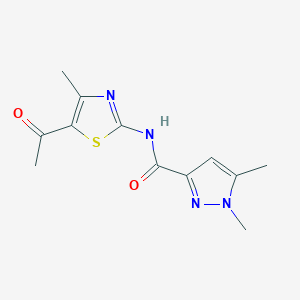

N-(5-acetyl-4-methylthiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

CAS No.: 1013782-53-0

Cat. No.: VC7245169

Molecular Formula: C12H14N4O2S

Molecular Weight: 278.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1013782-53-0 |

|---|---|

| Molecular Formula | C12H14N4O2S |

| Molecular Weight | 278.33 |

| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C12H14N4O2S/c1-6-5-9(15-16(6)4)11(18)14-12-13-7(2)10(19-12)8(3)17/h5H,1-4H3,(H,13,14,18) |

| Standard InChI Key | SCJHUHLEMUBKRQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C)C(=O)NC2=NC(=C(S2)C(=O)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound comprises a thiazole ring substituted with an acetyl group at position 5 and a methyl group at position 4. A carboxamide bridge connects this thiazole moiety to a 1,5-dimethylpyrazole ring. The molecular formula is C₁₂H₁₄N₄O₂S, with a molecular weight of 278.33 g/mol. Key structural features include:

-

Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms.

-

Pyrazole ring: A five-membered di-aza aromatic system with methyl groups at positions 1 and 5.

-

Acetyl and carboxamide functional groups: These polar groups influence solubility and biological interactions .

Table 1: Structural Comparison with Analogous Compounds

Spectroscopic Characteristics

While experimental spectra for the target compound are unavailable, inferences can be drawn from analogs:

-

IR Spectroscopy: Stretching vibrations for C=O (acetyl: ~1680–1720 cm⁻¹; carboxamide: ~1640–1680 cm⁻¹) and N-H (amide: ~3300 cm⁻¹) are expected .

-

NMR: The thiazole C-2 proton typically resonates at δ 7.5–8.5 ppm, while pyrazole methyl groups appear at δ 2.1–2.5 ppm .

Synthesis and Reactivity

Plausible Synthetic Routes

The compound’s synthesis likely involves multi-step reactions, as seen in analogous thiazole-pyrazole hybrids :

-

Thiazole Formation: Condensation of 4-methylthiazol-2-amine with acetyl chloride yields 5-acetyl-4-methylthiazol-2-amine.

-

Pyrazole Carboxamide Preparation: 1,5-Dimethylpyrazole-3-carboxylic acid is activated (e.g., via thionyl chloride) to form the corresponding acyl chloride.

-

Amide Coupling: Reacting the thiazole amine with the pyrazole acyl chloride in the presence of a base (e.g., triethylamine) forms the final product.

Table 2: Key Reaction Intermediates

| Step | Intermediate | Role |

|---|---|---|

| 1 | 5-Acetyl-4-methylthiazol-2-amine | Thiazole precursor |

| 2 | 1,5-Dimethylpyrazole-3-carbonyl chloride | Electrophilic coupling agent |

Reactivity and Functionalization

The acetyl group on the thiazole ring is susceptible to nucleophilic attack, enabling further derivatization. For example:

-

Knoevenagel Condensation: Reaction with aldehydes to form α,β-unsaturated ketones .

-

Hydrolysis: Conversion of the acetyl group to a carboxylic acid under acidic or basic conditions .

Pharmacokinetic and Toxicity Considerations

ADME Profile

-

Absorption: Moderate oral bioavailability due to the carboxamide’s polarity .

-

Metabolism: Hepatic oxidation of methyl groups to carboxylic acids via cytochrome P450 enzymes .

-

Excretion: Primarily renal, with minor biliary clearance.

Toxicity Risks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume